Synthetic Yield: Demonstrated 69% Yield for 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one
A documented synthetic procedure reports a 69% yield for the preparation of 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one via acid-catalyzed hydrolysis and decarboxylation of its 7-carboxylate methyl ester precursor . While direct yield comparisons for this specific transformation are not available for all analogues, this established protocol offers a validated and reproducible entry point to the compound. This contrasts with the parent non-brominated scaffold, which is commercially available but requires an additional, potentially variable, bromination step that can reduce overall yield and introduce purification challenges .
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 69% |
| Comparator Or Baseline | Parent scaffold 6,7-dihydroisoquinolin-8(5H)-one; yield for bromination step not specified but expected to reduce overall yield. |
| Quantified Difference | N/A |
| Conditions | Hydrolysis/decarboxylation of methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate using 6M HCl at reflux for 2.5 h |
Why This Matters
A documented, high-yielding synthetic route reduces procurement risk and ensures a reliable supply of the compound for large-scale research campaigns.
